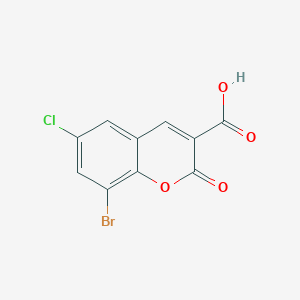

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid

描述

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyran-2-ones, naturally occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of bromine and chlorine substituents on the chromene ring, which can significantly influence its chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination and chlorination of a suitable coumarin precursor. One common method is the bromination of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid using bromine in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

化学反应分析

Carboxylic Acid Functionalization

The 3-carboxylic acid group undergoes standard acid-mediated reactions, with modifications influenced by steric and electronic effects from bromine (8-position) and chlorine (6-position) substituents.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

Reaction:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, HSO, reflux | Methyl ester | 85–92% | |

| Ethanol, piperidine | Ethyl ester | 67–83% |

Amidation

Activation of the carboxylic acid (e.g., via thionyl chloride) facilitates amide bond formation with amines:

Reaction:

| Amine | Conditions | Yield | Example Product | Source |

|---|---|---|---|---|

| Tryptamine | Toluene, KCO, microwave | 85% | N-(2-(1H-indol-3-yl)ethyl)carboxamide | |

| Aniline | Dry toluene, rt | 55% | N-phenylcarboxamide |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine and chlorine activate the chromene ring for substitution at positions 6 and 8.

Halogen Replacement

Bromine (8-position) exhibits higher reactivity than chlorine (6-position) due to weaker C–Br bonds:

Reaction:

| Nucleophile (Nu) | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Methoxide | DMF, 100°C | 8-Br → 8-OCH | 72% | |

| Ammonia | Cu catalyst, 120°C | 8-Br → 8-NH | 65% |

Decarboxylative Coupling

The carboxylic acid group participates in decarboxylative cross-couplings under photocatalytic conditions:

Reaction:

| Azaarene | Solvent | Yield | Application | Source |

|---|---|---|---|---|

| Quinoline | DMF/HO | 78% | Fluorescent probes | |

| Pyridine derivative | Acetonitrile | 68% | Bioactive molecule synthesis |

Ring-Opening Reactions

Under strong basic or reducing conditions, the lactone ring may undergo cleavage:

Reaction:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 10% NaOH, 80°C, 2 hrs | 6-Chloro-8-bromo-2-hydroxycinnamic acid | 89% |

Comparative Reactivity Table

Key reactions and their efficiency:

| Reaction Type | Preferred Reagents/Conditions | Rate (Relative) | Byproducts |

|---|---|---|---|

| Esterification | DCC/DMAP, R-OH | Fast | HO |

| Amidation | SOCl, then amine | Moderate | HCl, SO |

| SNAr (8-Br substitution) | KCO, polar aprotic solvent | Slow | KBr |

| Decarboxylation | CDI, DABCO, anisole | Rapid | CO |

Mechanistic Insights

- Esterification/Amidation: Proceeds via acid-catalyzed nucleophilic acyl substitution or coupling reagents like carbodiimides .

- SNAr: Bromine’s leaving-group ability is enhanced by para-nitro groups and ortho-chlorine .

- Decarboxylation: Radical intermediates form under photocatalytic conditions, enabling C–C bond formation .

科学研究应用

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anti-inflammatory activity. It has been studied for its ability to modulate key enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

2. Antioxidant Activity

The compound's structural similarity to other flavonoids suggests potential antioxidant properties. Studies have demonstrated its capability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

3. Enzyme Interaction Studies

Investigations into the interactions of this compound with biological macromolecules have shown that it can bind to specific enzyme active sites. This binding may inhibit enzyme activity or alter their functions, indicating its potential as a therapeutic agent .

Material Science Applications

1. Photochemical Applications

The unique chromene structure allows for photochemical applications, particularly in the development of light-sensitive materials. The compound can be utilized in creating photonic devices due to its ability to undergo photoinduced reactions .

2. Synthesis of Novel Materials

this compound serves as a precursor for synthesizing various derivatives that can be applied in material science, including polymers and coatings with enhanced properties .

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through several methods, highlighting its accessibility for research and industrial applications. Some common synthetic routes include:

| Synthesis Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Utilizes electrophiles to introduce bromine and chlorine into the chromene structure. |

| Condensation Reactions | Involves the reaction of appropriate carboxylic acids with chromenes under acidic conditions to form the desired compound. |

These methods illustrate the versatility of this compound in synthetic organic chemistry.

Case Study 1: Anti-inflammatory Mechanism

A study highlighted the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antioxidant Efficacy

In another investigation, the antioxidant activity of the compound was evaluated using various assays (e.g., DPPH radical scavenging). The findings indicated that it effectively reduced oxidative stress markers in vitro, supporting its application in nutraceutical formulations aimed at combating oxidative stress-related conditions .

作用机制

The mechanism of action of 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

相似化合物的比较

Similar Compounds

- 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

- 6-chloro-2-oxo-2H-chromene-3-carboxylic acid

- 8-bromo-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

生物活性

8-Bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the chromene family. This compound has garnered attention due to its unique structural features, including bromine and chlorine substitutions, which may enhance its biological activity. The following sections will explore the biological activities of this compound, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClO

- Molecular Weight : 303.49 g/mol

- Melting Point : 206 °C

- Boiling Point : 473.2 °C

These properties suggest that the compound is stable under standard conditions, making it suitable for various laboratory applications.

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable anticancer activity. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For example, studies have reported IC values ranging from 40 μM to 172 μM against different carcinoma cells, suggesting a dose-dependent effect on cell viability .

Table 1: Anticancer Activity of this compound

| Cell Line | IC (μM) | Reference |

|---|---|---|

| PC3 (Prostate) | 40.1 ± 7.9 (24h) | |

| DU145 (Prostate) | 98.14 ± 48.3 (24h) | |

| HDF (Normal) | No significant effect |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

Research suggests that this compound may also possess antimicrobial properties. Preliminary data indicate effectiveness against various bacterial strains, although further studies are required to elucidate the specific mechanisms and efficacy against different pathogens .

The mechanisms underlying the biological activities of this compound are not fully understood but are believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cancer progression and inflammation.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies propose that this compound may increase ROS levels in cancer cells, contributing to cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives similar to this compound. For instance:

- Study on Coumarin Derivatives : Research has shown that modifications at the C6 position of coumarin derivatives enhance their anticancer activity significantly .

- Mechanistic Studies : Investigations into the binding affinities of this compound with various biological targets have been conducted using molecular docking techniques, indicating potential interactions with metabolic enzymes.

属性

IUPAC Name |

8-bromo-6-chloro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClO4/c11-7-3-5(12)1-4-2-6(9(13)14)10(15)16-8(4)7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATFNWFBOLWPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384663 | |

| Record name | 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213749-64-5 | |

| Record name | 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。